Home > Products > Screening Compounds P119094 > 1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea - 1396865-01-2

1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Catalog Number: EVT-3063814
CAS Number: 1396865-01-2
Molecular Formula: C19H21N5O3
Molecular Weight: 367.409
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

  • Compound Description: SB-674042 is a selective orexin 1 receptor (OX1) antagonist. It exhibits high affinity for OX1 receptors and is used in research to investigate the role of OX1 in sleep, arousal, and other physiological processes.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist. It displays high affinity for OX2 receptors and is utilized in research to explore the role of OX2 in various physiological processes, particularly sleep and wakefulness.

1-(3-chlorophenyl)-3,3-bis(pyridine-2-yl)urea (CID2876053)

  • Compound Description: CID2876053 is a known compound used as a starting point for the development of novel treatments for phosphomannomutase 2-congenital disorder of glycosylation (PMM2-CDG).

6-chloro-4-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)-1H-quinolin-2-one (CHEMBL1491007)

  • Compound Description: CHEMBL1491007 emerged as a potential lead compound for treating specific mutations in PMM2-CDG during a structure-based virtual screening study.

5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]-N-(piperidin-4-ylmethyl)pyridin-2-amine (CHEMBL3653029)

  • Compound Description: CHEMBL3653029, similar to CHEMBL1491007, was identified as a potential lead compound for treating specific mutations in PMM2-CDG through a structure-based virtual screening approach.

(S)-β-[4-allyl-3-(furan-2-yl)-5-thioxo-1,2,4-triasol-1-yl]-α-alanine

  • Compound Description: This synthetic amino acid demonstrated strong antibacterial activity against multidrug-resistant Pseudomonas aeruginosa strains.

(S)-β-[4-allyl-3-(2’-chlorophenyl)-5-thioxo-1,2,4-triazol-1-yl]-α-alanine

  • Compound Description: This synthetic amino acid, structurally similar to the previous compound, also exhibited substantial antibacterial activity against multidrug-resistant Pseudomonas aeruginosa strains.

N-formyl-methionyl-(S)-β-[4-allyl-3-(2’-chlorophenyl)-5-thioxo-1,2,4-triasol-1-yl]-α-alanine

  • Compound Description: This dipeptide, incorporating (S)-β-[4-allyl-3-(2’-chlorophenyl)-5-thioxo-1,2,4-triazol-1-yl]-α-alanine, also showed notable antibacterial activity against multidrug-resistant Pseudomonas aeruginosa strains.

Alanyl-glycyl-(S)-β-[4-allyl-3-(pyridin-4’-yl)-5-thioxo-1,2,4-triazol-1-yl]-α-alanine

  • Compound Description: This tripeptide, incorporating a 1,2,4-triazolyl-substituted alanine, displayed the strongest antibacterial activity against specific Pseudomonas aeruginosa strains among the investigated peptides.

Alanyl-(S)-β-[4-allyl-3-(pyridin-4’-yl)-5-thioxo-1,2,4-triazol-1-yl]-α-alanine

  • Compound Description: This dipeptide, structurally similar to the previous tripeptide, also showed strong antibacterial activity against specific Pseudomonas aeruginosa strains.

1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea (NK-252)

  • Compound Description: NK-252 is a biaryl urea compound known for its potent Nrf2 activating potential. It exhibits strong binding affinity to the Nrf2-binding site of Keap1 and has shown promising results in attenuating the progression of nonalcoholic steatohepatitis (NASH) in animal models.

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

  • Compound Description: C22 is a drug-like compound with potential anti-tuberculosis (TB) properties. It demonstrated promising inhibitory activity against the InhA enzyme in Mycobacterium tuberculosis.

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

  • Compound Description: C29 is a drug-like compound identified as a potential anti-TB agent. It demonstrated promising inhibitory activity against the EthR enzyme in Mycobacterium tuberculosis.
Overview

1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a compound with notable pharmacological properties, particularly in the field of medicinal chemistry. This compound contains a furan moiety, a cyclohexyl group, and a pyridinyl-oxadiazole substructure, which contribute to its biological activity and potential therapeutic applications.

Source

The compound is referenced under the Chemical Abstracts Service (CAS) number 1396865-01-2 and has been documented in various chemical databases such as PubChem and ChemSrc . It is synthesized for research purposes and potential pharmaceutical applications.

Classification

This compound falls under the category of organic compounds, specifically within the class of ureas and oxadiazoles. Its structure indicates it may exhibit properties relevant to drug development, particularly in targeting specific biological pathways.

Synthesis Analysis

Methods

The synthesis of 1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multi-step organic reactions. The general synthetic approach can include:

  1. Formation of Oxadiazole: The initial step often involves the reaction of a pyridine derivative with appropriate reagents to form the oxadiazole ring.
  2. Cyclization: The cyclohexyl group is introduced through cyclization reactions involving isocyanates or amines.
  3. Final Coupling: The furan moiety is then coupled with the cyclohexyl urea derivative to yield the final product.

Technical Details

The synthesis may require specific conditions such as temperature control, use of solvents, and catalysts to ensure high yield and purity of the compound. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is C18_{18}H22_{22}N4_{4}O2_{2}, with a molecular weight of approximately 367.4 g/mol .

Data

The structural components include:

  • Furan Ring: A five-membered aromatic ring contributing to electron delocalization.
  • Cyclohexyl Group: A saturated six-membered ring providing steric bulk.
  • Pyridinyl-Oxadiazole: A heterocyclic component that may enhance biological activity through interaction with biological targets.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for urea derivatives and oxadiazoles:

  1. Hydrolysis: Under acidic or basic conditions, urea can hydrolyze to form amines and carbon dioxide.
  2. Substitution Reactions: The nitrogen atoms in the oxadiazole can participate in nucleophilic substitution reactions.
  3. Reduction Reactions: Potential reduction of nitro groups or other functional groups present in derivatives could be explored for modifying biological activity.

Technical Details

These reactions can be influenced by factors such as pH, temperature, and concentration of reactants, which are critical for optimizing yields in synthetic applications.

Mechanism of Action

Process

The mechanism of action for 1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is not fully elucidated but may involve:

  1. Inhibition of Enzymatic Activity: The oxadiazole moiety is known to interact with various enzymes, potentially inhibiting their activity.
  2. Receptor Binding: The furan and pyridine components may facilitate binding to specific receptors involved in cellular signaling pathways.

Data

Research indicates that compounds containing similar structures have shown promise in anticancer activities by modulating pathways associated with cell proliferation and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

Chemical Properties

Chemical stability under various conditions (e.g., pH changes, temperature fluctuations) is crucial for its application in pharmaceuticals. Studies on degradation products can provide insights into its stability profile.

Applications

Scientific Uses

1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has potential applications in:

  • Anticancer Research: Due to its structural features that may inhibit tumor growth.
  • Pharmaceutical Development: As a lead compound for synthesizing derivatives with enhanced efficacy or reduced toxicity.

Research continues into its pharmacodynamics and pharmacokinetics to better understand its therapeutic potential and optimize its use in clinical settings.

Properties

CAS Number

1396865-01-2

Product Name

1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

IUPAC Name

1-(furan-2-ylmethyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Molecular Formula

C19H21N5O3

Molecular Weight

367.409

InChI

InChI=1S/C19H21N5O3/c25-18(21-13-15-5-4-12-26-15)23-19(8-2-1-3-9-19)17-22-16(24-27-17)14-6-10-20-11-7-14/h4-7,10-12H,1-3,8-9,13H2,(H2,21,23,25)

InChI Key

RZZYPYGONOKOON-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)NCC4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.